Comparative Thromboxane Synthase Inhibition Potency: Ro 23-3423 vs. Furegrelate and ZD1542 in Human Platelet Microsomal Assays
In human platelet microsomal thromboxane synthase assays, Ro 23-3423 demonstrates an IC50 of 0.33 μM (330 nM) . Cross-study comparison reveals that furegrelate (U-63557A) is approximately 22-fold more potent in the same assay system (IC50 = 15 nM), while ZD1542 is approximately 20-fold more potent (IC50 = 0.016 μM = 16 nM) [1]. KF13218, a structurally distinct pyridobenzazepinone derivative, shows an IC50 of 27 nM against human platelet microsomal enzyme [2]. This places Ro 23-3423 in the intermediate potency range among thromboxane synthase inhibitors, with substantially lower enzyme inhibition potency than the most potent comparators.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.33 μM (330 nM) |
| Comparator Or Baseline | Furegrelate: 15 nM; ZD1542: 16 nM; KF13218: 27 nM |
| Quantified Difference | Furegrelate is 22× more potent; ZD1542 is 20.6× more potent; KF13218 is 12.2× more potent |
| Conditions | Human platelet microsomal thromboxane synthase preparation |
Why This Matters
Investigators requiring intermediate enzyme inhibition potency for specific experimental windows or those studying structure-activity relationships of pyridoquinazoline scaffolds should select Ro 23-3423; those seeking maximum microsomal enzyme inhibition should select furegrelate or ZD1542.
- [1] Brownlie RP, Brownrigg NJ, Butcher HM, Garcia R, Jessup R, Lee VJ, et al. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. Br J Pharmacol. 1993 Dec;110(4):1600-6. View Source
- [2] Miki I, Kishibayashi N, Takeda M, Suzuki K, Obase H, Ishii A. A novel pyridobenzazepinone derivative with long lasting thromboxane synthase inhibition. Arzneimittelforschung. 1995 Oct;45(10):1066-70. View Source
